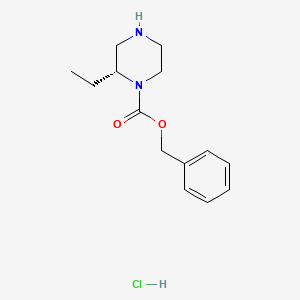
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate is a compound belonging to the class of chromenes, which are bicyclic oxygen heterocycles. These compounds are significant due to their presence in various natural products, pharmaceutical agents, and biologically relevant molecules . The structure of this compound includes a benzopyran ring system, which is a common feature in many bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the use of substituted resorcinols and benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . Another approach involves the O-acylation of enol forms of 3-substituted 2-oxo-2H-benzopyrans .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of green solvents and catalysts, are often applied to optimize the synthesis process .
化学反応の分析
Types of Reactions
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
科学的研究の応用
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceutical agents with various biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes . The exact pathways depend on the specific biological activity being targeted, such as antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Coumarins: These compounds share a similar benzopyran ring system and exhibit various biological activities.
Indoles: Another class of heterocycles with significant biological properties.
Pyridazines: Known for their diverse pharmacological activities.
Uniqueness
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C17H14O4 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H14O4/c1-20-17(19)14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,16,18H,1H3 |
InChIキー |
YNQAFYIBCZWEFC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


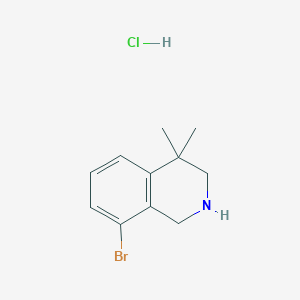
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
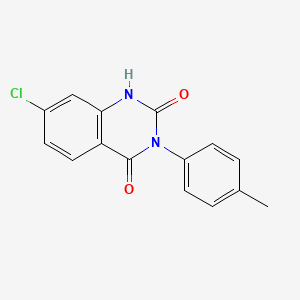
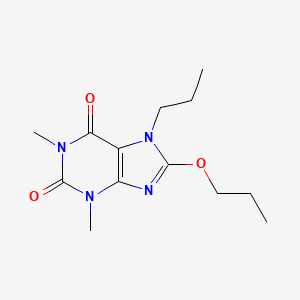
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
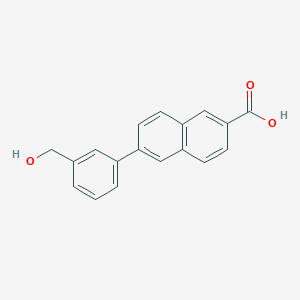

![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)



![6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]](/img/structure/B11844441.png)
